N-methyl-1-(2,3,4-trifluorophenyl)methanamine
CAS No.:
Cat. No.: VC18245882
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F3N |
|---|---|
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | N-methyl-1-(2,3,4-trifluorophenyl)methanamine |
| Standard InChI | InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3 |
| Standard InChI Key | XLZZHCNZIRMXRL-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=C(C(=C(C=C1)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a methanamine group (-CHNHCH) attached to a benzene ring fluorinated at the 2, 3, and 4 positions. The IUPAC name, N-methyl-1-(2,3,4-trifluorophenyl)methanamine, reflects this substitution pattern. The molecular formula is CHFN, with a theoretical molecular weight of 176.16 g/mol.
Key Structural Features:
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Trifluorophenyl Group: The 2,3,4-trifluorination creates a sterically hindered and electron-deficient aromatic system due to fluorine’s strong electron-withdrawing inductive (-I) effect.
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Methylamine Moiety: The secondary amine group enhances nucleophilicity while the methyl substituent moderates basicity compared to primary amines.
Electronic and Steric Effects
The trifluorophenyl group’s electronic effects dominate the compound’s reactivity:
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Electron Deficiency: Fluorine’s -I effect reduces electron density on the aromatic ring, directing electrophilic attacks to less substituted positions (e.g., para to existing substituents).
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Steric Hindrance: Ortho-fluorine atoms create steric barriers, influencing reaction pathways and intermolecular interactions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 176.16 g/mol |
| LogP (Lipophilicity) | Estimated ~2.7 (high for amine derivatives) |
| pKa | ~8.5–9.2 (weaker base than aniline) |
| Solubility | Low in water; soluble in polar aprotic solvents (DMF, DMSO) |
The high lipophilicity (LogP) stems from fluorine’s hydrophobicity and the aromatic system, suggesting membrane permeability in biological systems.
Synthesis and Manufacturing
Reductive Amination
A plausible route involves reductive amination of 2,3,4-trifluorobenzaldehyde with methylamine:
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Condensation:
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Reduction:
Optimization Factors:
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Catalyst: Palladium on carbon (Pd/C) or Raney nickel for selective imine reduction.
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Solvent: Tetrahydrofuran (THF) or methanol.
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Yield: ~60–75% under optimized conditions.
Nucleophilic Substitution
An alternative method utilizes 2,3,4-trifluorobenzyl chloride and methylamine:
Conditions:
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Base: Triethylamine or KCO to neutralize HCl.
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Temperature: 40–60°C in DMF.
Industrial-Scale Production
Continuous flow reactors are preferred for scalability and safety:
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Advantages: Enhanced heat/mass transfer, reduced reaction times, and improved yields (≥85%).
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Challenges: Handling corrosive by-products (e.g., HCl) and ensuring fluorine-containing waste management.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution (EAS)
The electron-deficient ring directs electrophiles to the para position relative to existing substituents. Example reactions:
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Nitration: Requires harsh conditions (HNO/HSO) due to deactivation.
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Halogenation: Limited reactivity unless using Lewis acid catalysts (e.g., AlCl).
Amine Functionalization
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Acylation: Reacts with acetyl chloride to form amides.
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Oxidation: Forms N-oxide derivatives with HO or peracids.
Cross-Coupling Reactions
The trifluorophenyl group participates in Suzuki-Miyaura couplings for biaryl synthesis:
Applications in Scientific Research
Medicinal Chemistry
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Drug Intermediate: Serves as a building block for antidepressants and antipsychotics, where fluorine enhances metabolic stability.
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Structure-Activity Relationship (SAR) Studies: The 2,3,4-trifluoro pattern is explored for optimizing receptor binding (e.g., serotonin transporters).
Material Science
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Liquid Crystals: Fluorinated aromatic amines improve thermal stability and mesophase behavior.
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Polymer Additives: Enhances UV resistance in fluoropolymers.
Agricultural Chemistry
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Herbicide Synthons: Fluorine’s electronegativity augments interactions with plant enzyme targets.
Biological Activity and Mechanisms
Toxicity Profile
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Acute Toxicity: LD (rat, oral) estimated >500 mg/kg, typical for aromatic amines.
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Metabolic Pathways: Hepatic cytochrome P450-mediated oxidation to N-oxide derivatives.
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